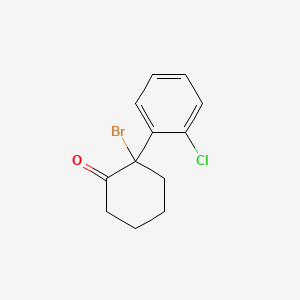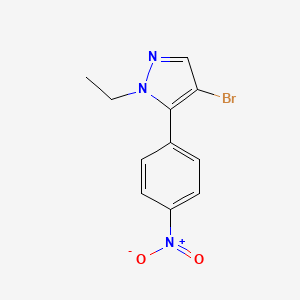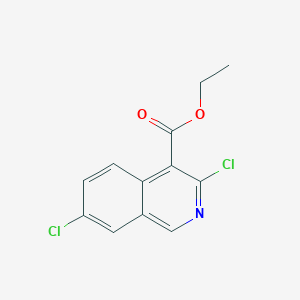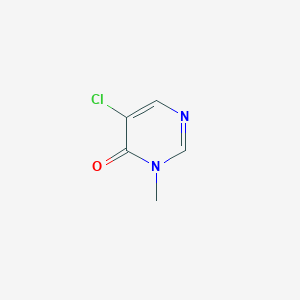
5-Chloro-3-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-methylpyrimidin-4(3H)-one: is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 3rd position on the pyrimidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions:
Chlorination of 3-methylpyrimidin-4(3H)-one: One common method involves the chlorination of 3-methylpyrimidin-4(3H)-one using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{3-methylpyrimidin-4(3H)-one} + \text{POCl3} \rightarrow \text{5-Chloro-3-methylpyrimidin-4(3H)-one} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Chloro-3-methylpyrimidin-4(3H)-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of 5-chloro-3-methylpyrimidine-4-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 5-amino-3-methylpyrimidin-4(3H)-one or 5-thio-3-methylpyrimidin-4(3H)-one can be formed.
Oxidation Products: 5-chloro-3-methylpyrimidine-4-carboxylic acid.
Reduction Products: Reduced derivatives of the pyrimidine ring.
科学的研究の応用
Chemistry: 5-Chloro-3-methylpyrimidin-4(3H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with various biological targets. It is also employed in the synthesis of nucleoside analogs for antiviral and anticancer research.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and viral infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Chloro-3-methylpyrimidin-4(3H)-one and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, nucleoside analogs derived from this compound can interfere with viral replication by incorporating into viral DNA or RNA, thereby inhibiting viral polymerases.
類似化合物との比較
5-Bromo-3-methylpyrimidin-4(3H)-one: Similar structure with a bromine atom instead of chlorine.
5-Fluoro-3-methylpyrimidin-4(3H)-one: Similar structure with a fluorine atom instead of chlorine.
5-Iodo-3-methylpyrimidin-4(3H)-one: Similar structure with an iodine atom instead of chlorine.
Comparison:
Reactivity: The reactivity of these compounds can vary based on the halogen atom present. For example, the iodine derivative may undergo substitution reactions more readily than the chlorine derivative due to the larger atomic size and lower bond dissociation energy of the C-I bond.
Applications: While all these compounds can serve as intermediates in chemical synthesis, their specific applications may differ based on their reactivity and the nature of the halogen atom. For instance, the fluorine derivative may be preferred in medicinal chemistry due to the unique properties of fluorine in drug design.
特性
分子式 |
C5H5ClN2O |
|---|---|
分子量 |
144.56 g/mol |
IUPAC名 |
5-chloro-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-7-2-4(6)5(8)9/h2-3H,1H3 |
InChIキー |
XPRFCPOSLJJFQG-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


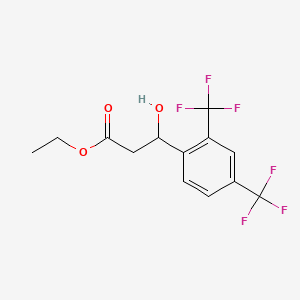
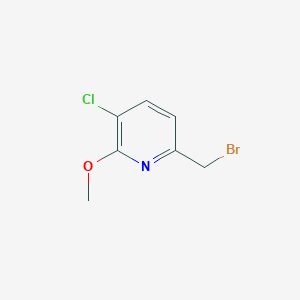
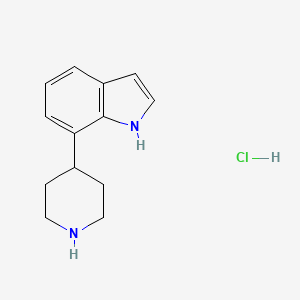
![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)


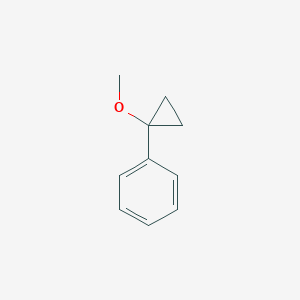
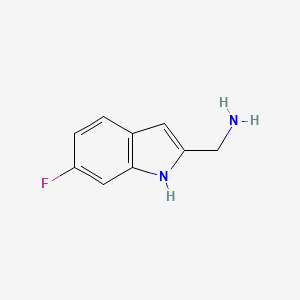


![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
